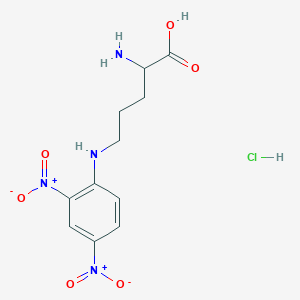
2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid
Overview
Description
2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid, commonly known as NQX, is a derivative of quinoxaline1. Its molecular formula is C19H12N2O2 and it has a molecular weight of 300.3 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information about the synthesis of this compound. However, the synthesis of similar compounds often involves metal-catalyzed reactions2.Molecular Structure Analysis
The molecular structure of this compound consists of a quinoxaline core with a naphthalene group and a carboxylic acid group attached1. However, detailed structural analysis such as bond lengths and angles, or 3D conformation, was not found in the available resources.
Chemical Reactions Analysis
I couldn’t find specific information about the chemical reactions involving this compound. It’s possible that this compound is relatively stable and doesn’t readily undergo reactions under normal conditions.Physical And Chemical Properties Analysis
This compound has a molecular weight of 300.3 g/mol1. Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid derivatives, particularly those synthesized with arylaminated aceanthrylene, have shown promise as red light-emitting materials for organic light-emitting diodes (OLEDs). These novel quinoxaline derivatives demonstrate good thermal stability and solvatochromic effects, making them suitable for high-performance OLEDs. Devices based on these materials have achieved significant brightness and efficiency levels, indicating their potential for application in electronic display and lighting technologies (Jang et al., 2011).
Corrosion Inhibition
Quinoxaline derivatives have been explored for their efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. The synthesized compounds, including quinoxaline derivatives, have shown high corrosion inhibition efficiency through electrochemical studies. This suggests their potential application in protecting metals from corrosion, which is crucial in industrial processes and infrastructure maintenance (Saraswat & Yadav, 2020).
Biomedical Applications
Quinoxaline and its derivatives are recognized for their wide range of biomedical applications. By modifying the quinoxaline structure, it's possible to obtain derivatives with significant antimicrobial activities and applications in treating chronic and metabolic diseases. This highlights the versatility and potential of quinoxaline derivatives in medical and biomedical fields, offering avenues for new therapeutic agents (Pereira et al., 2015).
Fluorometric Discrimination
Quinoline and naphthalene-based fluororeceptors have been developed for the detection of hydroxy carboxylic acids. These receptors exhibit distinct fluorescence responses upon complexation with carboxylic acids, enabling the discrimination of aromatic from aliphatic dicarboxylic acids. This property is particularly useful in analytical chemistry for the selective detection and analysis of acid compounds in various samples (Ghosh et al., 2008).
Safety And Hazards
Specific safety and hazard information for this compound was not found. It’s recommended to handle all chemicals with appropriate safety precautions.
Future Directions
The future directions for this compound are not clear from the available information. It’s possible that this compound could have potential applications in various fields such as medicinal chemistry, but specific details were not found.
Please note that this information is based on the limited resources available and might not be fully accurate or complete. For a comprehensive analysis, it’s recommended to consult with a chemist or a relevant expert.
properties
IUPAC Name |
2-naphthalen-1-ylquinoxaline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-19(23)15-9-4-10-16-18(15)20-11-17(21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-11H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXUILKEDCALRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC(=C4N=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587644 | |
| Record name | 2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid | |
CAS RN |
904818-39-9 | |
| Record name | 2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-O-Acetyl-2,6-anhydro-1-O-[tert-butyl(diphenyl)silyl]-5-deoxy-3-O-{2,3,4-tri-O-acetyl-6-O-[tert-butyl(diphenyl)silyl]-D-galactopyranosyl}-D-arabino-hex-5-enitol](/img/structure/B1627122.png)


![[(2R,3R)-3-(Bromomethyl)oxiran-2-yl]methyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B1627127.png)






![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;2,3-dihydroxybutanedioic acid](/img/structure/B1627137.png)

